Albumin herborn

Description

Properties

CAS No. |

149786-91-4 |

|---|---|

Molecular Formula |

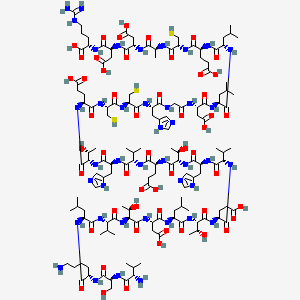

C143H231N41O53S3 |

Molecular Weight |

3468.835 |

InChI |

InChI=1S/C143H231N41O53S3/c1-59(2)37-81(120(214)159-76(27-31-97(191)192)116(210)175-93(53-238)131(225)156-67(17)113(207)164-89(45-102(201)202)124(218)170-90(46-103(203)204)123(217)163-80(142(236)237)26-24-36-151-143(146)147)166-121(215)82(38-60(3)4)167-122(216)88(44-101(199)200)157-96(190)51-152-114(208)85(41-72-48-148-56-153-72)169-132(226)94(54-239)177-133(227)95(55-240)176-117(211)77(28-32-98(193)194)160-138(232)110(69(19)187)182-128(222)86(42-73-49-149-57-154-73)171-135(229)107(65(13)14)179-119(213)79(30-34-100(197)198)162-140(234)111(70(20)188)183-129(223)87(43-74-50-150-58-155-74)172-136(230)106(64(11)12)178-118(212)78(29-33-99(195)196)161-139(233)109(68(18)186)181-127(221)84(40-62(7)8)168-125(219)91(47-104(205)206)173-141(235)112(71(21)189)184-137(231)108(66(15)16)180-126(220)83(39-61(5)6)165-115(209)75(25-22-23-35-144)158-130(224)92(52-185)174-134(228)105(145)63(9)10/h48-50,56-71,75-95,105-112,185-189,238-240H,22-47,51-55,144-145H2,1-21H3,(H,148,153)(H,149,154)(H,150,155)(H,152,208)(H,156,225)(H,157,190)(H,158,224)(H,159,214)(H,160,232)(H,161,233)(H,162,234)(H,163,217)(H,164,207)(H,165,209)(H,166,215)(H,167,216)(H,168,219)(H,169,226)(H,170,218)(H,171,229)(H,172,230)(H,173,235)(H,174,228)(H,175,210)(H,176,211)(H,177,227)(H,178,212)(H,179,213)(H,180,220)(H,181,221)(H,182,222)(H,183,223)(H,184,231)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,236,237)(H4,146,147,151)/t67-,68+,69+,70+,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

InChI Key |

SUAWHJYITAWCJF-DAKDHRHFSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C(C)C)N |

Synonyms |

albumin Herborn |

Origin of Product |

United States |

Molecular and Genetic Characterization of Albumin Herborn

Historical Context and Geographic Origin of Discovery

Albumin Herborn was first identified in Germany. nih.govdrugbank.com It is one of many alloalbumins, or genetic variants of albumin, that have been discovered in various populations worldwide. krepublishers.com The identification of such variants often occurs during routine clinical electrophoresis or in population genetics surveys. pnas.org this compound is considered a rare variant and has been noted as being restricted to particular geographic regions or ethnic groups, with its origins traced to Germany. krepublishers.com

Precise Molecular Defect: Lysine (B10760008) 240 to Glutamic Acid Substitution (K240E)

The defining characteristic of this compound is a single amino acid substitution at position 240 of the protein chain, where lysine is replaced by glutamic acid (K240E). nih.govdrugbank.comkanazawa-u.ac.jp This specific mutation was determined through detailed protein analysis. The process involved cleaving the purified albumin variant into fragments using cyanogen (B1215507) bromide (CNBr). nih.govresearchgate.net The mutation was localized to the CNBr 3 fragment, which encompasses amino acid residues 124-298. nih.govdrugbank.com Further digestion of this fragment with trypsin and V8 protease, followed by sequencing of the resulting peptides, pinpointed the exact location of the amino acid change. nih.govdrugbank.com

Localization of the Mutation within the Albumin Gene and Protein Sequence

The K240E substitution is located within the albumin gene, which resides on chromosome 4. cloud-clone.com Specifically, the mutation falls within the region of the gene that codes for subdomain IIA of the albumin protein. curtin.edu.au Human serum albumin is a protein composed of 585 amino acids and is folded into three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B). nih.govontosight.ai The mutation in this compound is therefore situated in a well-defined structural region of the protein.

Corresponding Nucleotide Transition in the Structural Gene

The substitution of the amino acid lysine with glutamic acid at position 240 is the result of a point mutation in the albumin gene. nih.govdrugbank.com It is proposed that this change arises from a single nucleotide transition, specifically an A to G transition in the first position of the codon for that amino acid. nih.govdrugbank.comresearchgate.net This type of genetic alteration is a common cause of single amino acid substitutions in proteins.

Biophysical Consequences of the K240E Mutation

The replacement of a basic amino acid (lysine) with an acidic amino acid (glutamic acid) has significant implications for the biophysical properties of the albumin molecule.

Impact on Overall Protein Net Charge

The K240E mutation results in a -2 charge change for this compound compared to normal albumin A. nih.govkanazawa-u.ac.jpresearchgate.net Lysine is a positively charged amino acid at physiological pH, while glutamic acid is negatively charged. The substitution of lysine with glutamic acid therefore removes a positive charge and introduces a negative charge, leading to a more anionic protein. kanazawa-u.ac.jpeclinpath.com

Influence on Electrophoretic Mobility under Non-Denaturing Conditions

Despite the significant change in net charge, this compound shows no significant alteration in its electrophoretic mobility under non-denaturing conditions. nih.govdrugbank.comresearchgate.net This has led to the assumption that residue 240 is likely buried within the protein's three-dimensional structure. nih.govdrugbank.comresearchgate.net If the altered residue were on the surface of the protein, the change in charge would be expected to have a more pronounced effect on its movement through an electric field.

Data Tables

Table 1: Molecular Characteristics of this compound

| Characteristic | Description | Source(s) |

|---|---|---|

| Amino Acid Substitution | Lysine (Lys) to Glutamic Acid (Glu) at position 240 | nih.govdrugbank.comkanazawa-u.ac.jp |

| Mutation Designation | K240E | nih.govdrugbank.comkanazawa-u.ac.jp |

| Location in Protein | Subdomain IIA | curtin.edu.au |

| Gene Location | Chromosome 4 | cloud-clone.com |

| Nucleotide Change | A to G transition in the first position of the codon | nih.govdrugbank.comresearchgate.net |

Table 2: Biophysical Properties of this compound

| Property | Observation | Implication | Source(s) |

|---|---|---|---|

| Net Charge Change | -2 | More anionic protein | nih.govkanazawa-u.ac.jpresearchgate.net |

| Electrophoretic Mobility | No significant change under non-denaturing conditions | Residue 240 is likely buried within the protein structure | nih.govdrugbank.comresearchgate.net |

Compound Names Mentioned

Albumin

this compound

Lysine

Glutamic Acid

Cyanogen bromide

Trypsin

Structural and Conformational Analysis of Albumin Herborn

Comparative Structural Studies with Wild-Type Human Serum Albumin

Human Serum Albumin is a globular, single-chain protein composed of 585 amino acids, known for its remarkable stability and binding versatility. kanazawa-u.ac.jpnih.govepdf.pub Its structure is predominantly α-helical (about 67%) and is stabilized by 17 disulfide bonds. kanazawa-u.ac.jpnih.gov The protein folds into a characteristic heart shape comprising three homologous domains (I, II, and III), each of which is further divided into two subdomains (A and B). kanazawa-u.ac.jpnih.gov

The defining molecular feature of Albumin Herborn is the substitution of lysine (B10760008) by glutamic acid at position 240 (Lys240→Glu). researchgate.netdrugbank.com This results in a net charge change of -2 at physiological pH. researchgate.netdrugbank.com Despite this significant alteration in charge, initial studies using non-denaturing electrophoresis showed no major changes in its mobility compared to wild-type HSA (Albumin A). drugbank.com This led to the hypothesis that residue 240 is likely buried within the protein's three-dimensional structure, shielding the charge alteration from the external environment. drugbank.com

However, more sensitive biophysical techniques have revealed subtle perturbations in its structural stability. Studies on the thermal stability of 33 different albumin variants, including this compound, showed a slight decrease in its melting temperature (Tm) compared to its normal counterpart, indicating a modest reduction in structural integrity. niph.go.jp

The Lys240→Glu mutation in this compound is located within a critical region of the protein. researchgate.netdrugbank.com Initial characterization using cyanogen (B1215507) bromide (CNBr) cleavage and isoelectric focusing localized the mutation to the CNBr 3 fragment, which encompasses residues 124-298. researchgate.netdrugbank.com This region corresponds to Domain II of albumin. niph.go.jp

Domain II, and specifically subdomain IIA, is of immense pharmacological importance as it contains one of the principal drug-binding sites on albumin, known as Sudlow's Site I. nih.govresearchgate.net This hydrophobic cavity is responsible for binding a wide array of endogenous and exogenous compounds, including bilirubin (B190676) and the drug warfarin. nih.govresearchgate.net The single tryptophan residue in HSA, Trp214, which is a crucial intrinsic fluorescent probe for studying ligand binding and conformational changes, is also located in subdomain IIA. nih.govmdpi.com The mutation at position 240 places it directly within this functionally significant subdomain, prompting extensive investigation into its effects on ligand binding. researchgate.netdrugbank.comnih.gov

Assessment of Secondary and Tertiary Structural Features

Advanced Spectroscopic and Biophysical Methodologies for Conformational Probing

A variety of sophisticated techniques have been employed to dissect the specific conformational and functional consequences of the Lys240→Glu substitution in this compound.

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of proteins, particularly the α-helical content. The CD signal at 222 nm is directly proportional to the amount of α-helix in the protein. kanazawa-u.ac.jpniph.go.jp

Table 1: Comparative Thermal Stability of this compound and Wild-Type Albumin A

| Protein | Midpoint of Denaturation (Tm) in °C | Change in Tm (ΔTm) in °C |

| Albumin A (Wild-Type) | 64.9 | - |

| This compound (Lys240→Glu) | 64.1 | -0.8 |

Data sourced from thermal denaturation studies monitored by CD spectroscopy at 222 nm. niph.go.jp

Fluorescence spectroscopy is a highly sensitive method for investigating the local environment of specific amino acid residues and for quantifying ligand-protein interactions. nih.govmdpi.com In HSA, the intrinsic fluorescence of the single tryptophan residue (Trp214) in subdomain IIA serves as a natural probe of conformational dynamics and binding events within Sudlow's Site I. nih.gov

The binding of ligands to this compound has been extensively studied using fluorescence quenching methods. drugbank.com One key investigation focused on the binding of bilirubin, which binds with high affinity to subdomain IIA. drugbank.comresearchgate.net It was hypothesized that Lys240 might be involved in an ionic interaction with the carboxylate groups of bilirubin. drugbank.com However, fluorescence quenching titrations revealed that the binding affinity (association constant, Ka) and stoichiometry of bilirubin binding to this compound were nearly identical to those of wild-type HSA. drugbank.com This finding strongly suggests that Lys240 is not a critical residue for the high-affinity binding of bilirubin. drugbank.com

Further studies using recombinant K240E mutant HSA and fluorescent probes have explored the binding of other drugs, such as phenylbutazone (B1037) and ibuprofen (B1674241), also finding no significant effect of this single mutation on their binding affinities. nih.gov These results underscore the robustness of the primary drug-binding site in subdomain IIA, where the loss of a single lysine residue can be accommodated without a major loss of binding function.

Table 2: Comparative Binding Affinities of Ligands to this compound and Wild-Type Albumin A

| Ligand | Protein | Association Constant (Ka) M⁻¹ | Number of High-Affinity Sites (n) |

| Bilirubin | Albumin A (Wild-Type) | ~1.10 x 10⁸ | ~1.0 |

| Bilirubin | This compound | 1.03 (± 0.18) x 10⁸ | 1.07 |

| Biliverdin (B22007) | Albumin A (Wild-Type) | ~7.55 x 10⁶ | ~1.0 |

| Biliverdin | This compound | 7.48 (± 1.10) x 10⁶ | 1.01 |

Data sourced from fluorescence quenching studies. drugbank.com

In addition to CD and fluorescence spectroscopy, the initial characterization of this compound relied on a combination of protein chemistry and biophysical techniques. researchgate.netdrugbank.com

Isoelectric Focusing: This technique was instrumental in the initial stages of research. It was used on cyanogen bromide fragments of the protein to successfully isolate the mutated peptide fragment (residues 124-298), which paved the way for sequencing and precise identification of the Lys240→Glu substitution. researchgate.netdrugbank.com

Protein Sequencing: Direct sequencing of the isolated tryptic and V8 protease-digested peptides provided the definitive evidence for the amino acid substitution. researchgate.netdrugbank.com

DNA Sequence Analysis: Confirmation of the protein-level findings was achieved through DNA sequencing, which identified a single TAT→TGT transition in the albumin gene, corresponding to the Lys→Glu change. researchgate.net

Ligand Binding Properties and Molecular Interactions of Albumin Herborn

Characterization of Altered Binding Site Affinities

The substitution of a positively charged lysine (B10760008) with a negatively charged glutamic acid at position 240 introduces a significant change in the local microenvironment of a key binding region within the albumin molecule. nih.gov This has prompted detailed studies into how this modification affects the protein's ability to interact with its diverse array of ligands.

High-Affinity Binding Site for Bilirubin (B190676) and Biliverdin (B22007)

The primary high-affinity binding site for bilirubin on human serum albumin is a critical determinant of its transport and detoxification. curtin.edu.au Investigations into Albumin Herborn have provided crucial insights into the molecular interactions governing this binding.

The binding affinity of bilirubin and its precursor, biliverdin, to the defatted form of this compound has been quantified using fluorescence quenching methods. nih.govdrugbank.com These studies revealed that the apparent equilibrium association constants (Ka) for bilirubin and biliverdin were determined to be 1.03 ± 0.18 x 10⁸ M⁻¹ and 7.48 ± 1.10 x 10⁶ M⁻¹, respectively. nih.govresearchgate.net The number of high-affinity binding sites (n) for both ligands was found to be approximately one (n=1.07 for bilirubin and n=1.01 for biliverdin). nih.govresearchgate.net

| Ligand | Apparent Equilibrium Association Constant (Ka) (M⁻¹) | Number of High-Affinity Sites (n) | % of Normal Albumin Ka |

| Bilirubin | 1.03 ± 0.18 x 10⁸ | 1.07 | 93.3% |

| Biliverdin | 7.48 ± 1.10 x 10⁶ | 1.01 | 99.1% |

| Data derived from studies on defatted this compound using fluorescence quenching. nih.govdrugbank.comresearchgate.net |

For some time, residue Lys240 was implicated as a potential site for ion pairing with one of the carboxylate groups of bilirubin within its high-affinity binding site. nih.govdrugbank.com However, the finding that the binding affinity of bilirubin to this compound is largely preserved despite the substitution of the positively charged lysine with a negatively charged glutamate (B1630785) strongly suggests that Lys240 is not the essential basic residue involved in this ionic interaction. nih.govdrugbank.comresearchgate.net This research on this compound has been pivotal in refining the understanding of the molecular architecture of the bilirubin binding pocket on human serum albumin.

Quantitative Determination of Apparent Equilibrium Association Constants (Ka)

Interactions with Specific Endogenous Ligands (e.g., Fatty Acids, Hemin)

Human serum albumin is the primary transporter for fatty acids and hemin (B1673052) in the bloodstream. uniprot.orgunibo.it While specific binding studies of fatty acids and hemin to this compound are not extensively detailed in the reviewed literature, the general principles of ligand binding to albumin variants provide context. The binding of these endogenous ligands can be influenced by mutations that alter the charge or conformation of the binding pockets. researchgate.netmdpi.com For instance, the heme-binding site is located in subdomain IB, and its interaction with ligands can be allosterically modulated by binding events at other sites. mdpi.comnih.govnih.gov Given the location of the K240E mutation in subdomain IIA, which is a major drug and ligand binding site, it is plausible that this alteration could have some, perhaps indirect, influence on the binding of fatty acids and hemin. researchgate.netbelnauka.by

Binding to Exogenous Research Compounds (e.g., Phenylbutazone (B1037), Ibuprofen)

The interaction of drugs with HSA is a critical determinant of their pharmacokinetics. nih.gov The impact of the this compound mutation has been specifically studied with the non-steroidal anti-inflammatory drugs (NSAIDs) phenylbutazone and ibuprofen (B1674241), which are known to bind to albumin. nih.govasianpubs.org

To understand the direct impact of the Lys240→Glu substitution, recombinant HSA with this specific mutation (rHSA K240E) was generated and its interaction with phenylbutazone and ibuprofen was analyzed using fluorescence spectroscopy. nih.gov The results of these studies indicated that the single K240E mutation in this compound did not have a significant effect on the binding of either phenylbutazone or ibuprofen. nih.gov This suggests that while Lys240 is located within a major ligand-binding domain, it is not a critical residue for the high-affinity interaction with these particular drugs. Interestingly, a more significant effect on binding was observed when the K240E mutation was combined with another natural variant mutation, D375H, in a double mutant protein. nih.gov

| Compound | Effect of K240E Mutation on Binding Affinity |

| Phenylbutazone | No significant effect observed. |

| Ibuprofen | No significant effect observed. |

| Based on fluorescence spectroscopy studies with recombinant HSA K240E. nih.gov |

Analysis of Cooperative or Synergistic Binding in Engineered Multiple Mutants (e.g., K240E/D375H)

To dissect the intricate mechanisms of ligand-albumin interactions, researchers have engineered double mutants of human serum albumin, such as the K240E/D375H variant. This specific mutant combines the single amino acid substitution found in this compound (K240E) with another natural variant, Albumin Milano Slow (D375H). The study of such double mutants allows for the analysis of potential cooperative or synergistic effects between distant mutation sites on ligand binding.

A key study investigated the binding of the non-steroidal anti-inflammatory drugs (NSAIDs) phenylbutazone and ibuprofen to the wild-type HSA, the single mutants K240E and D375H, and the double mutant K240E/D375H. The interactions were primarily examined using fluorescence spectroscopy. The findings revealed that while the individual mutations (K240E and D375H) did not cause a significant alteration in the binding affinity for either phenylbutazone or ibuprofen, the simultaneous presence of both mutations in the K240E/D375H double mutant resulted in a notable decrease in binding affinity for both drugs. nih.gov

This suggests a complex interplay between the two mutated residues, where the combined effect is more significant than the sum of the individual effects. While the study did not explicitly define this as cooperative or synergistic binding in the classical sense of enhancing affinity, the significant impact of the double mutation points towards a negative cooperativity or an antagonistic effect on the binding of these ligands. The conformational changes induced by the double mutation likely alter the binding pockets in a way that is detrimental to the stable association with phenylbutazone and ibuprofen. nih.gov

Table 1: Binding Constants of Phenylbutazone and Ibuprofen to HSA and its Variants

| Albumin Variant | Ligand | Binding Constant (K) x 10^5 M^-1 |

| Wild-type HSA | Phenylbutazone | 6.5 ± 0.3 |

| Ibuprofen | 4.8 ± 0.2 | |

| K240E (Herborn) | Phenylbutazone | 6.1 ± 0.4 |

| Ibuprofen | 4.5 ± 0.3 | |

| D375H | Phenylbutazone | 6.3 ± 0.2 |

| Ibuprofen | 4.6 ± 0.2 | |

| K240E/D375H | Phenylbutazone | 3.2 ± 0.3 |

| Ibuprofen | 2.9 ± 0.2 |

Data derived from fluorescence spectroscopy studies. nih.gov

The results underscore the importance of considering the combined effects of multiple mutations in understanding the ligand-binding functions of albumin variants. The reduced binding affinity of the K240E/D375H double mutant for common drugs like phenylbutazone and ibuprofen could have significant pharmacokinetic implications.

Methodological Approaches for Ligand-Albumin Binding Studies

A variety of sophisticated biophysical and computational techniques are employed to elucidate the intricate details of ligand-albumin interactions. These methods provide valuable data on binding affinities, binding sites, and the conformational changes that occur upon complex formation.

Fluorescence Quenching Titrations

Fluorescence quenching titration is a widely used and sensitive technique to study the binding of ligands to proteins like albumin. ajol.inforesearchgate.netnih.gov This method relies on the intrinsic fluorescence of the protein, which is primarily due to the presence of tryptophan and tyrosine residues. rsc.orgresearchgate.net When a ligand binds to the protein in proximity to these fluorescent residues, it can cause a decrease, or "quenching," of the fluorescence intensity.

The quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the ligand and the fluorophore, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the ligand and the protein. nih.govscielo.br By systematically titrating a solution of albumin with increasing concentrations of a ligand and measuring the corresponding decrease in fluorescence, one can determine the binding constant (K) and the number of binding sites (n). ajol.infonih.gov

In the context of this compound and its engineered mutants, fluorescence spectroscopy was the primary method used to determine the binding constants for phenylbutazone and ibuprofen. nih.gov The experiments involved exciting the albumin solution at a specific wavelength (e.g., 280 nm or 295 nm) and measuring the emission spectrum. The decrease in the fluorescence intensity at the emission maximum upon the addition of the ligand was then analyzed using the Stern-Volmer equation to calculate the binding parameters. scielo.brnih.gov

UV-Visible Absorption Spectroscopy for Ligand-Induced Changes

UV-Visible (UV-Vis) absorption spectroscopy is another valuable tool for investigating ligand-protein interactions. nih.govmdpi.com This technique measures the absorption of ultraviolet and visible light by a sample. Proteins exhibit characteristic absorption peaks in the UV region, primarily due to the aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) and the peptide backbone. acs.orgresearchgate.net

When a ligand binds to albumin, it can perturb the microenvironment of these chromophoric residues, leading to changes in the UV-Vis absorption spectrum. pan.olsztyn.pl These changes, although often subtle, can provide qualitative information about the formation of a ligand-protein complex and may indicate conformational alterations in the protein structure. acs.org

Derivative spectroscopy, particularly the second derivative of the absorption spectrum, can be employed to enhance the resolution of small spectral changes and to more clearly identify shifts in the positions of absorption maxima, which are indicative of changes in the local environment of the aromatic amino acids. nih.govpan.olsztyn.pl In studies of albumin-ligand binding, UV-Vis spectroscopy is often used in conjunction with other techniques, such as fluorescence spectroscopy, to provide a more comprehensive picture of the interaction. mdpi.com

Kinetic Dialysis and Equilibrium Dialysis Techniques

Equilibrium dialysis and kinetic dialysis are classic and reliable methods for directly measuring the binding of small molecules to proteins. scielo.brmdpi.comnih.gov

Equilibrium Dialysis is considered a "gold standard" for determining the unbound fraction of a ligand in the presence of a protein. mdpi.com The technique involves separating a protein solution from a protein-free buffer by a semi-permeable membrane that allows the passage of the small ligand but not the large protein. mdpi.combiorxiv.org The ligand is added to one or both compartments, and the system is allowed to reach equilibrium. At equilibrium, the concentration of the free, unbound ligand is the same on both sides of the membrane. By measuring the total concentration of the ligand in the protein-containing compartment and the concentration of the free ligand in the protein-free compartment, the concentration of the bound ligand and the binding parameters can be accurately determined. nih.govjst.go.jp It is important to account for potential volume shifts due to the osmotic pressure of the protein solution. scielo.br

Kinetic Dialysis is a variation of this technique where the rate of dialysis of a radiolabeled ligand across the membrane is measured. nih.govresearchgate.net The rate of diffusion of the unbound ligand out of the dialysis bag containing the protein-ligand mixture is proportional to the concentration of the free ligand. This method allows for the determination of the unbound ligand concentration under equilibrium conditions. nih.gov

These dialysis techniques are particularly valuable because they provide a direct measure of the free ligand concentration, which is often the pharmacologically active fraction. They have been used extensively to study the binding of numerous drugs and endogenous substances to various albumin variants. nih.govmdpi.com

Computational Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for predicting and analyzing ligand-protein interactions at an atomic level. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor protein to form a stable complex. jst.go.jp The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring these conformations based on their predicted binding affinity. nih.gov This method can help to identify the most likely binding site of a ligand on the albumin molecule and to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. pan.olsztyn.pl

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. nih.gov Starting from a docked complex, an MD simulation calculates the trajectory of the atoms over time by solving Newton's equations of motion. This allows for the observation of the flexibility of both the ligand and the protein and can provide insights into the stability of the binding mode and any conformational changes that may occur upon binding. nih.gov

For complex systems like albumin with its multiple binding sites and conformational flexibility, these computational approaches are powerful for generating hypotheses about binding mechanisms that can then be tested experimentally. jst.go.jp In the context of this compound and its mutants, molecular docking could be used to model the structural changes induced by the K240E and D375H mutations and to predict how these changes affect the binding of ligands like phenylbutazone and ibuprofen.

Biochemical Implications and Functional Consequences of the K240e Mutation

Impact on Protein Stability and In Vitro Folding Dynamics

The K240E mutation introduces a change in the net charge of the albumin molecule. While single-residue substitutions can affect the thermal stability and folding of proteins, specific studies detailing the in vitro folding dynamics or providing precise thermal stability data (e.g., melting temperature, Tm) for Albumin Herborn are limited in the current scientific literature. However, a broad study of 17 different genetic albumin variants, which included this compound, investigated correlations between molecular changes and pharmacokinetic properties. This research noted that no clear correlation was found between the mutations and changes in heat stability, as represented by the van't Hoff enthalpy (ΔHv), across the range of variants studied. kanazawa-u.ac.jp This suggests that the K240E mutation does not cause a pronounced thermal stability change that correlates with other observed functional alterations.

Altered Ligand Transport Capacities and Release Characteristics in Molecular Models

Albumin's primary function is the transport of various endogenous and exogenous ligands. Research into this compound has shown that the K240E mutation has a variable impact on its binding capabilities depending on the ligand.

A study using fluorescence quenching to quantify the binding of bile pigments found that the affinity for bilirubin (B190676) and biliverdin (B22007) was only slightly affected. The apparent equilibrium association constant (Ka) for bilirubin was 1.03 x 10⁸ M⁻¹, which is approximately 93.3% of the value for normal albumin. dntb.gov.ua For biliverdin, the Ka was 7.48 x 10⁶ M⁻¹, or 99.1% of the normal value. dntb.gov.ua These findings suggest that Lys-240 is not the critical basic residue for ion pairing with the carboxylate groups of bilirubin at its high-affinity site. dntb.gov.ua

Conversely, when examining the binding of non-steroidal anti-inflammatory drugs (NSAIDs), the K240E mutation alone showed no significant effect on the binding of phenylbutazone (B1037) and ibuprofen (B1674241). nih.gov This was determined by generating a recombinant K240E mutant and analyzing its interaction with the drugs via fluorescence spectroscopy. nih.gov

Below is an interactive data table summarizing the ligand binding properties of this compound compared to normal Human Serum Albumin (HSA).

Influence on Protein Clearance and Uptake Mechanisms in Experimental Animal Models

Pharmacokinetic studies performed in experimental animal models have revealed a significant impact of the K240E mutation on the clearance of albumin from circulation. When the pharmacokinetic properties of 17 different albumin variants were studied in mice, this compound showed a markedly increased uptake by the liver. researchgate.net Specifically, the liver uptake clearance for this compound was found to be 207.12 µL/h, representing a 222% increase compared to the corresponding normal albumin (Alb A) from the same donor, which had a clearance of 64.25 µL/h. researchgate.net This increased liver uptake suggests that the K240E mutation may expose or create a recognition site for hepatic scavenger receptors. niph.go.jp In contrast, the plasma half-life of this compound was slightly decreased compared to normal albumin (245.9 min vs. 251.3 min). researchgate.net

The following interactive data table provides a comparison of the pharmacokinetic parameters between this compound and normal albumin in a mouse model.

Investigation of Potential Modifications in Antioxidant or Enzymatic Activities

Human serum albumin is the most significant antioxidant protein in plasma, a function largely attributed to the free thiol group of its Cysteine-34 residue, which can scavenge reactive oxygen species. mdpi.comnih.gov Additionally, albumin exhibits several enzymatic, or pseudo-enzymatic, activities, including esterase-like and peroxidase-like functions. jst.go.jpmdpi.com These properties allow albumin to hydrolyze certain drugs and detoxify harmful substances. jst.go.jpmdpi.com

While the general antioxidant and enzymatic functions of albumin are well-documented, specific research into how the K240E mutation of this compound might alter these activities is not available in the reviewed literature. The K240E mutation occurs in domain II of the protein, distant from the primary antioxidant Cys-34 residue located in domain I. researchgate.net However, without direct experimental investigation, it remains unknown whether this allosteric change influences the redox state of Cys-34 or modifies the catalytic sites responsible for albumin's enzymatic properties.

Recombinant Expression and Purification of Albumin Herborn for Academic Research

Selection and Optimization of Heterologous Expression Systems for Albumin Variants (e.g., Pichia pastoris)

The choice of an expression system is critical for obtaining high yields of correctly folded and functional recombinant proteins. For human serum albumin and its variants, the methylotrophic yeast Pichia pastoris has emerged as a particularly effective and widely used host. pharmaceutical-networking.comresearchgate.net In fact, the Albumin Herborn variant has been successfully expressed in Pichia pastoris for functional studies. nih.gov

Several factors make P. pastoris a superior choice for producing albumin variants:

High-Level Secretion: P. pastoris is capable of secreting recombinant proteins into the culture medium at very high levels, with reported titers for recombinant HSA reaching into the grams per liter range (e.g., 1.4 g/L to over 20 g/L). pharmaceutical-networking.comresearchgate.net This simplifies initial purification steps as it reduces contamination from intracellular host proteins.

Post-Translational Modifications: As a eukaryotic system, P. pastoris can perform complex post-translational modifications, including the formation of the 17 disulfide bonds that are crucial for the proper three-dimensional structure and stability of albumin. japsonline.comkanazawa-u.ac.jp

Genetic Tools and Scalability: A robust toolbox of genetic elements, such as strong, inducible promoters like the alcohol oxidase 1 (AOX1) promoter, is available for optimizing expression. nih.gov Production processes using P. pastoris are well-established and scalable from laboratory flasks to large-scale fermenters. pharmaceutical-networking.com

Optimization of expression in P. pastoris often involves several strategies. One key area is mitigating proteolytic degradation of the secreted product, as P. pastoris can release proteases into the culture medium, especially under nutrient-limiting conditions like nitrogen starvation. researchgate.net This can be addressed by using protease-deficient host strains (e.g., SMD1168) or by optimizing the fermentation medium to prevent the conditions that trigger protease production. researchgate.netjapsonline.com Further optimization can include adjusting the concentration of the inducer (typically methanol (B129727) for the AOX1 promoter) and the duration of the induction phase to maximize protein yield while maintaining protein integrity. japsonline.com

| Expression System | Key Advantages | Key Disadvantages | Typical Yields (HSA) |

|---|---|---|---|

| Pichia pastoris | High secretion levels; Correct disulfide bond formation; Scalable fermentation; Eukaryotic processing. pharmaceutical-networking.comresearchgate.netjapsonline.com | Potential for hyperglycosylation (though less than S. cerevisiae); Methanol induction requires specific handling. researchgate.net | High (1-35 g/L). pharmaceutical-networking.com |

| Escherichia coli | Rapid growth; Low-cost media; Well-understood genetics. nih.gov | Lacks machinery for disulfide bonds (protein often misfolded in inclusion bodies); No glycosylation; Endotoxin contamination. researchgate.netnih.gov | Variable, often requires refolding from inclusion bodies. researchgate.net |

| Mammalian Cells (e.g., CHO) | Most authentic post-translational modifications and folding; Low immunogenic potential. nih.gov | Slow growth; Complex and expensive media; Lower yields compared to yeast. nih.gov | Lower (mg/L to low g/L). |

Development of Advanced Purification Strategies for Mutant Proteins

The purification of a specific mutant protein like this compound from a recombinant expression system requires a multi-step strategy to separate it from host cell proteins, media components, and any improperly folded or degraded forms of the target protein itself. A typical purification workflow combines several techniques based on different physico-chemical properties of the protein.

Chromatography is the cornerstone of protein purification, enabling high-resolution separation. nih.gov A strategy for a mutant albumin would typically involve a capture step, an intermediate purification step, and a final polishing step. nih.govacs.org

Affinity Chromatography (AC): This is often the initial capture step due to its high specificity. For albumin, a common method uses resins with an immobilized ligand, Cibacron Blue F3G-A (e.g., Blue Sepharose). nih.govsigmaaldrich.com This dye binds specifically to the albumin family of proteins, allowing it to be selectively captured from the clarified culture supernatant while most host proteins flow through. sigmaaldrich.combestchrom.com Elution is typically achieved by changing the ionic strength or pH. sigmaaldrich.com For certain mutant proteins that may have lost their native binding properties, immunoaffinity chromatography using antibodies specific to the protein can be employed. nih.gov

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. mdpi.com Since the Lys240Glu mutation in this compound introduces a change in the protein's net charge, IEX is a particularly powerful tool for its purification. researchgate.net The process may involve a sequence of both cation and anion exchange chromatography. For instance, a cation exchange step at a pH below albumin's isoelectric point (pI ~4.7) can be used to bind the protein, followed by elution with an increasing salt gradient or a pH shift. google.comwipo.int

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. nih.gov It is typically used as a final "polishing" step to remove any remaining protein aggregates or smaller contaminants. nih.govarticle2publish.com It is also useful for buffer exchange, transferring the purified protein into a suitable storage buffer. nih.gov

| Technique | Principle of Separation | Typical Use in Workflow | Example Resin |

|---|---|---|---|

| Affinity Chromatography | Specific binding interaction between protein and an immobilized ligand. sigmaaldrich.com | Initial Capture. nih.gov | Blue Sepharose, Capto Blue. sigmaaldrich.com |

| Ion-Exchange Chromatography | Reversible adsorption based on net surface charge. mdpi.com | Intermediate Purification/Polishing. nih.gov | DEAE-Sepharose (Anion), SP-Sephadex (Cation). nih.gov |

| Size Exclusion Chromatography | Separation based on hydrodynamic radius (size and shape). nih.gov | Final Polishing, Aggregate Removal, Buffer Exchange. nih.govarticle2publish.com | Sephadex G-25. nih.gov |

Once the protein is purified, its identity and structural integrity must be confirmed. Proteolytic digestion followed by peptide mapping is a fundamental technique for this purpose. elementlabsolutions.com This method was instrumental in the original characterization of this compound, where cyanogen (B1215507) bromide (CNBr) was used to cleave the protein into large fragments. researchgate.net Subsequent digestion of the isolated fragment with enzymes like trypsin and V8 protease allowed for the precise identification of the Lys240Glu substitution through peptide sequencing. researchgate.net

The modern workflow for peptide mapping involves:

Digestion: The purified protein is denatured and then enzymatically digested into smaller peptides using a protease with a known cleavage specificity. elementlabsolutions.com Trypsin, which cleaves after lysine (B10760008) and arginine residues, is the most commonly used enzyme. elementlabsolutions.comrsc.org Other proteases like LysC or GluC can be used to generate overlapping fragments for full sequence coverage. waters.com

Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC. nih.gov

Analysis: The separated peptides are analyzed by mass spectrometry (MS). rsc.org The mass of each peptide is measured (MS¹) and then selected peptides are fragmented to obtain amino acid sequence information (MS/MS). rsc.org

By comparing the experimental peptide map of the recombinant protein to the theoretical map predicted from its amino acid sequence, researchers can confirm the protein's identity and verify the presence of the intended mutation (e.g., the mass shift corresponding to the Lys -> Glu change in the specific peptide from this compound). nih.gov

| Protease | Cleavage Site (C-terminal to) | Typical Application |

|---|---|---|

| Trypsin | Lysine (Lys), Arginine (Arg). elementlabsolutions.com | Standard, primary enzyme for protein identification. elementlabsolutions.com |

| Lys-C | Lysine (Lys). waters.com | Generates larger peptides than trypsin; can work under denaturing conditions. waters.com |

| Glu-C (V8 Protease) | Glutamic acid (Glu), Aspartic acid (Asp) (buffer dependent). researchgate.net | Used to generate different sets of peptides to increase sequence coverage. researchgate.net |

| Chymotrypsin | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr). unige.ch | Generates peptides with hydrophobic C-termini. |

In addition to chromatography, simpler physico-chemical methods can be integrated into the purification scheme, often at the earlier stages to handle large volumes of crude material. nih.govacs.org

Heat Treatment: Human serum albumin is unusually stable to heat compared to many other proteins. nih.gov This property can be exploited in a purification step where the crude protein solution is heated to approximately 60-68°C. mdpi.comwikipedia.org During this process, many contaminating proteins denature and precipitate out of solution, while albumin remains soluble. The addition of stabilizers like caprylic acid is often used during this step to protect the albumin from denaturation. nih.govmdpi.com

Precipitation: Precipitation techniques are used to fractionate proteins based on their solubility. The Cohn process, a classic method, uses varying concentrations of cold ethanol (B145695) and adjustments in pH and temperature to sequentially precipitate different plasma protein fractions, with albumin being one of the last to precipitate due to its high solubility. acs.orgwikipedia.org A more common laboratory method is precipitation with ammonium (B1175870) sulfate (B86663). mdpi.comarticle2publish.com By adding a specific concentration of ammonium sulfate (e.g., 50% saturation), albumin can be selectively precipitated from a solution, leaving many impurities behind. nih.govarticle2publish.com This precipitated protein is then collected by centrifugation and can be redissolved for further purification by chromatography. article2publish.com

Future Research Directions and Methodological Advances in Albumin Variant Studies

Development of Novel Analytical and Spectroscopic Probes for Specific Albumin Variants

The characterization of albumin variants necessitates analytical tools with high sensitivity and specificity. While initial studies on Albumin Herborn successfully used techniques like fluorescence quenching to quantify binding constants for ligands such as bilirubin (B190676) and biliverdin (B22007) nih.govdrugbank.com, future research will benefit from more advanced probes capable of elucidating subtle, localized changes within the protein's microenvironment.

The development of novel fluorescent probes is a particularly promising area. nih.gov Modern probes can be broadly categorized as "turn-off" or "turn-on." A "turn-on" mechanism, where a probe becomes fluorescent only upon binding to the hydrophobic pockets of albumin, offers higher sensitivity and accuracy. nih.gov A specific class of these are Aggregation-Induced Emission (AIE) probes, which are non-emissive in aqueous solutions but fluoresce brightly upon interaction with albumin, providing a high signal-to-noise ratio. nih.govlatrobe.edu.au The application of such probes to this compound could reveal how the Lys240→Glu substitution alters the polarity and accessibility of specific domains. nih.gov Furthermore, near-infrared (NIR) fluorescent probes are being designed to minimize interference from endogenous fluorescent molecules in biological samples, which would be invaluable for in-situ studies of variant albumins. researchgate.net Probes engineered to target specific drug-binding sites, such as fatty acid site 1 (FA1), could precisely map how the Herborn mutation allosterically affects distant binding locations. rsc.org

| Probe Type | Mechanism of Action | Potential Application to this compound | Reference |

|---|---|---|---|

| Fluorescence Quenching | Ligand binding displaces a fluorescent molecule, causing a decrease in signal. | Used in the original characterization to determine binding constants for bilirubin and biliverdin. nih.govdrugbank.com | nih.govdrugbank.com |

| "Turn-On" / AIE Probes | Probe becomes highly fluorescent upon binding to hydrophobic pockets in albumin, restricting intramolecular rotation. nih.gov | To assess changes in the hydrophobicity and structure of binding pockets near the Lys240→Glu mutation. | nih.govlatrobe.edu.au |

| Near-Infrared (NIR) Probes | Emit light in the NIR spectrum (700-1700 nm) to avoid autofluorescence from biological samples. | To enable more accurate quantification and imaging of this compound in complex biological fluids or cellular models. | researchgate.net |

| Site-Specific Probes (e.g., FA1-targeting) | Designed to bind with high specificity to a single known binding site on albumin. rsc.org | To investigate allosteric effects of the Herborn mutation on the binding capacity of distant, functionally important sites. | rsc.org |

High-Throughput Screening Platforms for Identifying New Ligand Interactions with this compound

Identifying novel or altered ligand interactions is crucial for understanding the functional consequences of an albumin variant. High-throughput screening (HTS) platforms are essential for testing large libraries of compounds against this compound to uncover unique binding profiles. nih.gov These technologies are critical in early drug discovery, where altered protein binding can significantly impact a drug's pharmacokinetic profile. plos.org

Several HTS methodologies are adaptable for this purpose:

Fluorescence Polarization (FP) Assays: These assays measure the change in polarization when a small fluorescent probe is displaced by a binding ligand. This method is robust, highly sensitive, and has been successfully miniaturized into 1,536-well plate formats, making it ideal for screening vast compound libraries against this compound. plos.org

Surface Plasmon Resonance (SPR): Technologies like BIACORE allow for the real-time, label-free detection of binding events. researchgate.net By immobilizing this compound on a sensor chip, one can rapidly screen thousands of compounds to determine their binding kinetics and equilibrium dissociation constants, providing a detailed comparison to wild-type albumin. researchgate.net

High-Performance Affinity Chromatography (HPAC): In this method, albumin is immobilized in a chromatography column. mdpi.com Automated HPAC systems can rapidly analyze the interaction of compounds with the immobilized albumin, allowing for the ranking of binding affinities for hundreds of potential ligands in a short timeframe. nih.govmdpi.com This would be highly efficient for comparing the binding of known drugs to both normal albumin and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally lower-throughput, NMR-based screening methods that use 1D proton NMR line-broadening experiments can estimate binding affinities for multiple ligands, providing valuable structural and affinity data for lead compounds identified through primary HTS screens. acs.org

| HTS Platform | Principle | Specific Utility for this compound | Reference |

|---|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent probe upon displacement by a ligand. | Rapidly screen large compound libraries for differential binding affinity caused by the Lys240→Glu mutation. | plos.org |

| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface as ligands bind to immobilized protein, providing kinetic data. researchgate.net | Precisely quantify and compare the on/off rates and affinity constants of drugs and endogenous molecules. | researchgate.net |

| High-Performance Affinity Chromatography (HPAC) | Separates compounds based on their affinity to albumin immobilized on a stationary phase. mdpi.com | Quickly rank the binding strength of a series of compounds to identify those most affected by the Herborn variant. | nih.govmdpi.com |

| NMR-Based Screening | Detects ligand binding through changes in the protein's or ligand's nuclear magnetic resonance signals. acs.org | Validate hits from other HTS methods and provide structural details on the specific atoms involved in the interaction. | acs.org |

Advanced Computational Modeling to Predict Functional Alterations of the Herborn Variant

Computational modeling provides a powerful, predictive framework for understanding how a specific mutation like Lys240→Glu in this compound can lead to functional changes. nih.gov These in silico methods can guide and refine wet-lab experiments.

Advanced computational approaches include:

Molecular Docking: Using software like AutoDock, researchers can model the binding of thousands of small molecules into the crystal structure of albumin. nih.gov By computationally introducing the Lys240→Glu mutation into the albumin structure, one can predict how this change in charge and size will alter the binding energy and preferred orientation of various ligands, particularly those that interact with Sudlow's site I, where residue 240 is located. nih.govacs.org

Protein Structure Prediction: Tools like AlphaFold2 can generate highly accurate 3D models of protein variants. nih.gov A model of this compound could reveal subtle structural rearrangements that are not apparent from the wild-type crystal structure, providing a more accurate template for subsequent docking and simulation studies.

These computational models can generate testable hypotheses about which endogenous and exogenous ligands will have their binding affinities most significantly altered by the Herborn mutation, thereby prioritizing experimental validation. nih.gov

Integration of Multi-Omics Data for Comprehensive Functional Profiling of Albumin Variants

A truly comprehensive understanding of an albumin variant's impact requires moving beyond single-molecule studies to a systems-level view. Multi-omics integration, which combines data from genomics, proteomics, and metabolomics, offers a holistic approach to creating a functional profile of a variant like this compound. frontlinegenomics.comnih.gov

A potential multi-omics workflow for studying individuals carrying the this compound variant would involve:

Genomics: Confirming the specific c.790A>G mutation in the ALB gene. researchgate.net

Proteomics: Quantifying the ratio of variant to wild-type albumin in the plasma.

Metabolomics: Using mass spectrometry to perform untargeted profiling of the plasma metabolome. This would identify systematic changes in the levels of endogenous albumin ligands, such as fatty acids, hormones, and bilirubin derivatives.

Data Integration: Statistically correlating the presence of the genetic variant (genomics) and the variant protein (proteomics) with the observed changes in metabolite concentrations (metabolomics). sapient.biomdpi.com

This integrated approach could, for instance, reveal if the slightly altered bilirubin binding affinity seen in vitro for this compound translates to a measurable change in bilirubin metabolism in vivo. nih.gov By connecting the genetic cause to its ultimate metabolic consequence, multi-omics provides a powerful path to understanding the complete physiological impact of albumin variants. frontiersin.org

Q & A

Q. What is the molecular defect underlying Albumin Herborn, and how was it characterized?

this compound is a genetic variant of human serum albumin caused by a Lys240→Glu substitution. This mutation was identified through isoelectric focusing of CNBr fragments (residues 124–298) followed by tryptic and V8 protease digestion and sequence analysis. The substitution reduces the protein’s net charge by -2, though this does not significantly alter electrophoretic mobility under non-denaturing conditions, suggesting residue 240 is buried in the tertiary structure .

Q. How does this compound’s bilirubin-binding affinity compare to wild-type albumin?

Using fluorescence quenching, the apparent equilibrium association constant () for bilirubin binding to this compound is (93.3% of wild-type albumin), with one high-affinity binding site. This indicates Lys240 is not critical for ion pairing with bilirubin’s carboxylate groups, challenging earlier hypotheses about its role in the primary binding site .

Advanced Research Questions

Q. What experimental methodologies are recommended to resolve contradictions in ligand-binding data for albumin variants like Herborn?

Comparative binding assays using fluorescence quenching, isothermal titration calorimetry (ITC), and X-ray crystallography can resolve discrepancies. For example, this compound’s near-wild-type for bilirubin suggests compensatory structural adjustments, which could be validated via molecular dynamics simulations or hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Q. How can researchers design studies to investigate the structural consequences of the Lys240→Glu mutation?

A multi-method approach is critical:

- Proteolytic mapping : Use CNBr fragmentation and enzymatic digestion to localize mutations.

- Spectroscopic analysis : Circular dichroism (CD) to assess secondary structure and nuclear magnetic resonance (NMR) for tertiary interactions.

- Computational modeling : Predict buried residues and ligand accessibility using tools like AlphaFold .

Q. What statistical and reproducibility criteria should guide binding affinity studies for albumin variants?

- Report values with standard deviations (e.g., ) and replicate experiments across independent labs.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in EU chemical data platform guidelines .

Methodological Guidance for Data Interpretation

Q. How should researchers address potential confounding variables in albumin-ligand interaction studies?

- Control for defatting : Lipid removal methods (e.g., charcoal treatment) can alter binding sites; validate results against non-defatted samples.

- Buffer conditions : Standardize pH and ionic strength to minimize artifacts, as electrostatic interactions (e.g., Glu240’s charge) are sensitive to environment .

Q. What frameworks are recommended for formulating hypotheses about albumin mutation functional impacts?

Use the PICO framework :

- Population : this compound vs. wild-type.

- Intervention : Mutation-induced structural/functional changes.

- Comparison : Binding constants, structural stability.

- Outcome : Revised mechanistic models for bilirubin binding. Apply FINER criteria to ensure feasibility, novelty, and relevance .

Data Reproducibility and Ethical Practices

Q. What steps ensure reproducibility in albumin variant research?

- Document experimental protocols (e.g., fluorescence quenching parameters, protease digestion times).

- Deposit raw data in repositories like Zenodo or Figshare, citing digital object identifiers (DOIs).

- Follow IRB guidelines for human-derived samples, including informed consent for genetic studies .

Q. How can researchers validate computational predictions of this compound’s structure?

- Cross-validate AlphaFold or Rosetta predictions with cryo-EM or crystallography.

- Use mutagenesis (e.g., reverting Glu240 to Lys) to confirm residue roles in ligand binding .

Addressing Knowledge Gaps

What unanswered questions exist about this compound’s physiological implications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.